1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
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Overview
Description
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a chemical compound with the CAS Number: 1227160-18-0 . It has a molecular weight of 265.07 and its IUPAC name is 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrF3 . The InChI code is 1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been identified as a versatile starting material for organometallic synthesis, enabling various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Palladium-Catalyzed Reactions for Molecular Complexity : 1-Bromo-2-(cyclopropylidenemethyl)benzenes, similar in structure, can react with 2-alkynylphenols under palladium catalysis to form indeno[1,2-c]chromenes, introducing molecular complexity and diversity efficiently from easily available starting materials (Pan et al., 2014).
Fluorescence Properties : The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrate its potential in the development of materials with Aggregation-Induced Emission (AIE) characteristics, which is significant for optoelectronic applications (Zuo-qi, 2015).
Selective Reactions in Organic Synthesis : Studies on 1-bromo-1-fluorcyclopropanes, which are structurally related, indicate selective reactions at different sites under varying conditions, offering insights into the mechanisms and potential applications in synthetic organic chemistry (Mu¨ller & Weyerstahl, 1975).
Density Functional Theory (DFT) Studies : Research on 1-bromo-4-(3,7-dimethyloctyl)benzene includes synthesis, characterization, and DFT calculations, suggesting its use as a precursor for the synthesis of graphene nanoribbons with controlled edge morphology (Patil et al., 2012).
Luminescent Properties in Organometallic Complexes : Luminescent cyclometalated palladium(II) and platinum(II) complexes incorporating bromo-substituted benzenes demonstrate unique properties that are attractive for various applications, highlighting the role of such compounds in the development of new luminescent materials (Song et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a relatively new and specific chemical entity, and its exact biological targets may still be under investigation .
Mode of Action
Like many brominated and fluorinated compounds, it may interact with its targets through halogen bonding or other types of interactions .
Pharmacokinetics
The presence of the trifluoromethyl group and the cyclopropyl ring could potentially influence its pharmacokinetic properties .
Properties
IUPAC Name |
1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOJKFHNKMTEFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679304 |
Source
|
Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227160-18-0 |
Source
|
Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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